p-Isopropyldihomooxacalix[4]arene
Description
Structure
3D Structure
Properties
Molecular Formula |
C41H50O5 |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
5,11,17,25-tetra(propan-2-yl)-21-oxapentacyclo[21.3.1.13,7.19,13.115,19]triaconta-1(27),3,5,7(30),9(29),10,12,15(28),16,18,23,25-dodecaene-27,28,29,30-tetrol |
InChI |
InChI=1S/C41H50O5/c1-22(2)26-9-30-17-31-10-27(23(3)4)12-33(39(31)43)19-35-14-29(25(7)8)16-37(41(35)45)21-46-20-36-15-28(24(5)6)13-34(40(36)44)18-32(11-26)38(30)42/h9-16,22-25,42-45H,17-21H2,1-8H3 |
InChI Key |
SJTYLWWXXCWQDB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C(=C1)CC3=C(C(=CC(=C3)C(C)C)COCC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)C2)C(C)C)C(C)C)O)O |
Canonical SMILES |
CC(C)C1=CC2=C(C(=C1)CC3=C(C(=CC(=C3)C(C)C)COCC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)C2)C(C)C)C(C)C)O)O |
Origin of Product |
United States |
Synthetic Methodologies for P Isopropyldihomooxacalix 1 Arene and Its Derivatives
Base-Catalyzed Condensation Routes
The construction of the p-isopropyldihomooxacalix nih.govarene scaffold primarily relies on base-catalyzed condensation reactions. These methods involve the formation of ether and methylene (B1212753) linkages between phenolic units to yield the characteristic cyclic structure.
Synthesis from 2,6-bis-hydroxymethyl-4-isopropylphenol
A primary route to p-isopropyldihomooxacalix nih.govarene involves the use of 2,6-bis-hydroxymethyl-4-isopropylphenol as a key starting material. While direct literature on the isopropyl derivative is scarce, the synthesis can be inferred from the well-established procedures for analogous p-alkylated calixarenes. The synthesis of the related 2,6-bis(hydroxymethyl)-4-methylphenol is achieved by reacting o-cresol (B1677501) with formaldehyde (B43269) in the presence of sodium hydroxide. dntb.gov.ua A similar approach would be employed for the isopropyl analogue.
The base-catalyzed condensation of 2,6-bis-hydroxymethyl-4-isopropylphenol would proceed under conditions that favor the formation of the dihomooxacalix nih.govarene structure. This typically involves heating the precursor in a high-boiling point solvent with a suitable base to facilitate the intermolecular dehydration and cyclization, leading to the formation of the macrocycle.
Linear Oligomer Cyclization Approaches
An alternative and often more controlled method for synthesizing p-isopropyldihomooxacalix nih.govarene is through the cyclization of pre-synthesized linear oligomers. This strategy provides greater control over the final ring size and can lead to higher yields of the desired macrocycle.
This approach commences with the synthesis of a linear dimer or trimer of 4-isopropylphenol (B134273) units, which are then subjected to a final cyclization step. For instance, a related p-phenyl homooxacalix nih.govarene has been synthesized by refluxing a dimer diol in toluene (B28343) to facilitate the removal of water and promote intramolecular cyclization. researchgate.net A similar strategy would be applicable to the corresponding p-isopropylphenol oligomers to yield p-isopropyldihomooxacalix nih.govarene.
Functionalization Strategies
The versatility of p-isopropyldihomooxacalix nih.govarene as a molecular receptor is significantly enhanced through the modification of its phenolic hydroxyl groups, commonly referred to as the "lower rim." These functionalization strategies introduce new binding sites and modulate the solubility and conformational properties of the macrocycle.
Lower Rim Modification
Modification of the lower rim is a cornerstone of dihomooxacalix nih.govarene chemistry, allowing for the introduction of a wide array of functional groups.
The incorporation of amide and ester functionalities at the lower rim of dihomooxacalix nih.govarenes is a well-established method for creating receptors for ions and neutral molecules. researchgate.netnih.gov These derivatives are typically synthesized through the O-alkylation of the parent calixarene (B151959) with appropriate reagents.
For the introduction of ester groups, the reaction of p-isopropyldihomooxacalix nih.govarene with an α-halo-ester, such as ethyl bromoacetate, in the presence of a weak base like potassium carbonate is a common procedure. nih.gov The synthesis of amide derivatives often follows a multi-step process. First, the calixarene is reacted with a reagent like chloroacetonitrile, followed by reduction of the nitrile to an amine. This amine can then be coupled with a carboxylic acid or its derivative to form the desired amide linkage. A more direct approach involves the reaction with an α-chloro-N,N-dialkylacetamide in the presence of a strong base like sodium hydride. mdpi.com
A variety of amide and ester derivatives of the closely related p-tert-butyldihomooxacalix nih.govarene have been synthesized, and these methodologies are directly applicable to the p-isopropyl analogue. researchgate.netnih.gov
| Reagent | Base | Product Type |
| Ethyl bromoacetate | K₂CO₃ | Ester |
| Chloroacetonitrile, then reduction and coupling | - | Amide |
| α-Chloro-N,N-diethylacetamide | NaH | Amide |
(Thio)urea-functionalized dihomooxacalix nih.govarenes are of significant interest due to their ability to form strong hydrogen bonds, making them excellent receptors for anions. mdpi.com The synthesis of these derivatives typically involves a two-step process.
First, an amino-functionalized dihomooxacalix nih.govarene is prepared, as described in the previous section. This amine-terminated derivative is then reacted with an isocyanate or isothiocyanate to yield the corresponding urea (B33335) or thiourea (B124793) derivative. nih.govnih.gov For example, reaction of an aminopropyl-functionalized p-isopropyldihomooxacalix nih.govarene with phenyl isothiocyanate would yield a thiourea-containing macrocycle. The synthesis of calix nih.govarenes bearing chiral unsymmetrical urea moieties at the lower rim has also been reported, often utilizing microwave-assisted synthesis to reduce reaction times. mdpi.com
The general synthetic pathway to introduce these groups is outlined below:
| Intermediate | Reagent | Product Type |
| Amino-functionalized dihomooxacalix nih.govarene | Isocyanate | Urea |
| Amino-functionalized dihomooxacalix nih.govarene | Isothiocyanate | Thiourea |
Grafting of Phosphine (B1218219) Ligands
The introduction of phosphine ligands to the calixarene scaffold is a significant area of research, aiming to create ligands for catalysis and coordination chemistry. A notable method involves the stereospecific methylation on an Evans' oxazolidinone moiety attached to a calix benthamscience.comarene. mdpi.com This approach has been successfully used to synthesize 25,26,27-tribenzoyl-28-[((S)-1-diphenylphosphanyl-propan-2-yl)oxy]-calix benthamscience.comarene. mdpi.com The synthesis commences with the grafting of Evans' oxazolidinone onto 25,26,27-tribenzoyl-28-hydroxycalix benthamscience.comarene. mdpi.com Subsequent stereospecific methylation and reduction steps yield the desired optically active phosphine ligand. mdpi.com
Key Features of the Synthesis:
Starting Material: 25,26,27-tribenzoyl-28-hydroxycalix benthamscience.comarene (partial cone conformation). mdpi.com
Chiral Auxiliary: Evans' oxazolidinone is used to introduce chirality. mdpi.com
Conformation: The final phosphinated calix benthamscience.comarene adopts a 1,3-alternate conformation, as confirmed by ¹³C NMR and single-crystal X-ray diffraction. mdpi.com
This methodology provides a pathway to phosphinated calix benthamscience.comarenes with defined stereochemistry, which can be utilized as ligands in asymmetric catalysis. mdpi.com For instance, the resulting arene-ruthenium complex has been tested in the asymmetric reduction of acetophenone. mdpi.com
Upper Rim Modification
The upper rim of the calixarene, composed of the para-positions of the phenolic units, is a prime site for functionalization to modulate the molecule's recognition and complexation properties.
Electrophilic Substitution and Azo-based Derivatives
Electrophilic substitution reactions are a common strategy for introducing a variety of functional groups onto the upper rim of calixarenes. A prominent example is the synthesis of azo-based derivatives, which have applications as dyes and chemosensors. frontiersin.orgresearchgate.net The synthesis typically involves a diazotization-coupling reaction of an aromatic amine with the calix benthamscience.comarene. researchgate.net
For instance, new azo calix benthamscience.comarene derivatives have been synthesized using benzocaine, tricaine, and procaine (B135) hydrochloride as the aromatic amine precursors, achieving yields of 81-83%. researchgate.net The spectral properties of these azo derivatives are pH-dependent, exhibiting a redshift in the maximum absorption peak with increasing pH due to the formation of azo-hydrazone tautomeric isomers. researchgate.net
Table 1: Synthesis of Azo-Calix benthamscience.comarene Derivatives
| Aromatic Amine Precursor | Yield (%) |
| Benzocaine | 83 |
| Tricaine | 81 |
| Procaine Hydrochloride | 83 |
Data sourced from MATEC Web of Conferences. researchgate.net
These azo-functionalized calixarenes have demonstrated potential as disperse dyes for fabrics. researchgate.net
Attachment of Optically Active Groups for Chirality
The creation of chiral calixarenes is of great interest for applications in enantioselective recognition and catalysis. This can be achieved by attaching optically active groups to the calixarene framework. A facile method for preparing enantiomerically pure inherently chiral calix benthamscience.comarene phosphonic acid has been developed. nih.gov This synthesis starts from a readily available enantiomer of calix benthamscience.comarene acetic acid and proceeds in four steps. nih.gov
The resulting chiral calix benthamscience.comarene, possessing both a defined cavity and Brønsted acidity, has been evaluated as an organocatalyst in reactions such as the aza-Diels-Alder reaction. nih.gov While demonstrating good catalytic activity, the enantioselectivity observed in initial tests was low. nih.gov The absolute configuration of such chiral calixarenes can be assigned by comparing experimental chiroptical data with DFT theoretical predictions. nih.gov
Bridging Functionalization
Bridging functionalization involves linking two or more positions on the calixarene framework, often to create more rigid and pre-organized cavity structures. This can be achieved at both the upper and lower rims of the calixarene.
A method for the double bridging of the upper rim of a calix benthamscience.comarene has been reported, which utilizes direct double meta-mercuration followed by the installation of ketone moieties. rsc.org This results in a calixarene with a heavily distorted and rigid cavity. rsc.org Such rigidified structures have shown the ability to form inclusion complexes with small molecules, as demonstrated by the binding of a dichloromethane (B109758) molecule. rsc.org
Functionalization can also create a molecular bridge to assemble luminescent hybrid systems. nih.gov For instance, calix benthamscience.comarenes can be grafted with 3-(triethoxysilyl)propyl isocyanate, and the resulting functionalized macrocycle can be used to link organic and inorganic components in a sol-gel process, leading to novel luminescent hybrid materials. nih.gov
Conformational Analysis and Structural Characterization
Preferred Conformations (e.g., Cone Conformation)
Like other calix researchgate.netarenes, p-isopropyldihomooxacalix researchgate.netarene can exist in several distinct conformations, namely the cone, partial cone, 1,2-alternate, and 1,3-alternate forms. utwente.nl However, the cone conformation is generally the most stable and, therefore, the preferred arrangement for many dihomooxacalix researchgate.netarene derivatives. In this conformation, all four isopropyl-substituted phenolic units are oriented on the same side of the plane formed by the methylene (B1212753) and oxa bridges, creating a distinct basket-shaped cavity. researchgate.netresearchgate.net
The stability of the cone conformation is largely attributed to intramolecular hydrogen bonding between the hydroxyl groups on the lower rim of the calixarene (B151959). This network of hydrogen bonds pre-organizes the cavity, making it suitable for encapsulating guest molecules. mdpi.com X-ray diffraction studies on various dihomooxacalix researchgate.netarene derivatives have consistently revealed the prevalence of the cone conformation in the solid state. mdpi.com For instance, the alkylation of p-tert-butyldihomooxacalix researchgate.netarene with N-(bromopropyl)- or N-(bromoethyl)phthalimides yields derivatives that predominantly adopt the cone conformation. researchgate.netmdpi.com
While the ideal cone conformation possesses C4v symmetry, computational studies and experimental evidence suggest that a less symmetrical, "pinched cone" conformation with C2v symmetry is often more stable. utwente.nl In this pinched cone structure, two opposing aromatic rings are nearly parallel, while the other two are more flattened. utwente.nl This deviation from perfect symmetry is a common feature observed in the crystal structures of many calix researchgate.netarene derivatives. utwente.nl
Conformational Flexibility and Mobility
Despite the general preference for the cone conformation, p-isopropyldihomooxacalix researchgate.netarene is not a rigid molecule. It exhibits a degree of conformational flexibility and mobility, which is a key characteristic of calixarenes. researchgate.netchemistryviews.org The interconversion between different conformations can occur in solution, although the energy barriers for these transformations can be significant. utwente.nl
The replacement of a methylene bridge with a CH2OCH2 group in dihomooxacalix researchgate.netarenes introduces greater flexibility compared to traditional calix researchgate.netarenes. nih.gov This enhanced flexibility can influence the molecule's ability to bind with guest ions and molecules. rsc.org
The conformational switching of calix researchgate.netarenes can be influenced by external stimuli such as temperature and solvent. chemistryviews.orgrsc.org For example, studies on a propyloxy-substituted calix researchgate.netarene revealed a reversible thermal-induced rotation of two propyloxy groups upon cooling, leading to a new polymorph in a single-crystal-to-single-crystal transformation. rsc.org Furthermore, conformational changes can even occur in the solid state upon heating without any observable change in the bulk material. chemistryviews.org In solution, the interconversion between two C2v symmetrical pinched cone conformations often proceeds through a C4v symmetrical cone conformation and is typically fast on the NMR timescale, resulting in a time-averaged C4v symmetrical structure being observed. utwente.nl
Structural Determinants of Conformation
Substituents on the Lower and Upper Rims: The nature of the substituent groups on both the phenolic oxygens (lower rim) and the para-positions of the aromatic rings (upper rim) is a primary determinant of conformation. utwente.nl Alkylation of the lower rim hydroxyl groups with substituents larger than an ethyl group can effectively lock the molecule into a specific conformation by preventing the inversion of the aromatic rings. utwente.nl For instance, the introduction of bulky phthalimide (B116566) groups through O-alkylation of p-tert-butyldihomooxacalix researchgate.netarene leads to derivatives fixed in the cone conformation. mdpi.com Similarly, the presence of certain groups on the upper rim, such as carboxylic acid or primary carboxamide groups, can increase the energy barrier for conformational interconversion due to intramolecular hydrogen bonding. utwente.nl
Solvent Effects: The solvent from which the calixarene is crystallized can significantly influence its conformation in the solid state. nih.gov The conformation of p-tert-butylcalix researchgate.netarene, a larger analogue, has been shown to be a function of the crystallization solvent. nih.gov This is because solvent molecules can be included within the calixarene cavity, forming host-guest complexes that stabilize a particular conformation. researchgate.net
Intramolecular Hydrogen Bonding: As previously mentioned, the network of intramolecular hydrogen bonds between the lower rim hydroxyl groups is a key factor in stabilizing the cone conformation. mdpi.com This pre-organization of the cavity is essential for its function as a host molecule. mdpi.com
X-ray Diffraction Studies of Host-Guest Complexes
X-ray diffraction analysis is an indispensable tool for elucidating the three-dimensional structures of p-isopropyldihomooxacalix researchgate.netarene and its host-guest complexes at the atomic level. These studies provide definitive proof of the adopted conformation and offer detailed insights into the nature of intermolecular interactions between the host and guest molecules.
Crystallographic studies have repeatedly confirmed the cone conformation of dihomooxacalix researchgate.netarene derivatives in the solid state. researchgate.netmdpi.com Furthermore, these analyses reveal that the calixarene cavity frequently encapsulates solvent molecules used during crystallization, forming well-defined host-guest complexes. mdpi.commdpi.com For example, the crystal structure of a p-tert-butylcalix researchgate.netarene derivative revealed the inclusion of a methanol (B129727) molecule within its aromatic cavity, stabilized by C-H···π interactions. mdpi.com
Below is a table summarizing representative crystallographic data for dihomooxacalix researchgate.netarene derivatives, highlighting the common cone conformation and providing key structural parameters.
| Compound | Conformation | Guest Molecule | Space Group | Key Interactions |
| p-tert-butyldihomooxacalix researchgate.netarene-phthalimide derivative (2a) | Cone | Acetonitrile (B52724) | C2/c | Intramolecular H-bonds |
| p-tert-butyldihomooxacalix researchgate.netarene-phthalimide derivative (3a) | Cone | Acetonitrile | C2/c | Intramolecular H-bonds |
| p-tert-butyldihomooxacalix researchgate.netarene-phthalimide derivative (3b) | Cone | Acetonitrile | C2/c | Intramolecular H-bonds |
| p-tert-butyldihomooxacalix researchgate.netarene-phthalimide derivative (5a) | Cone | Acetonitrile | P-1 | Intramolecular H-bonds |
| p-tert-butylcalix researchgate.netarene derivative with acidcarbamothioic-n-ethoxy-methyl-ester substituents | Cone | Methanol | P-1 | C-H···π interactions |
This table is generated based on data reported for closely related dihomooxacalix researchgate.netarene derivatives and serves as an illustrative example. mdpi.commdpi.com
Molecular Recognition Phenomena
Fundamental Principles of Host-Guest Recognition in Macrocycles
The ability of macrocyclic molecules like p-isopropyldihomooxacalix researchgate.netarene to act as hosts in host-guest chemistry is rooted in a set of fundamental principles. Calixarenes are known for their pre-organized, cup-like cavities which can accommodate guest molecules of complementary size and shape. mdpi.com The efficiency of the recognition process is heavily dependent on the structural rigidity of the host and the nature of the guest. mdpi.com
Host-Guest Complexation Mechanisms
The formation of a stable complex between p-isopropyldihomooxacalix researchgate.netarene and a guest molecule is governed by several complexation mechanisms, driven by a variety of non-covalent interactions.
Non-Covalent Interactions (Hydrogen Bonding, Cation-π, CH-π, π-π Stacking, Van der Waals, Hydrophobic Effects)
The primary forces driving complexation in dihomooxacalix researchgate.netarenes are non-covalent interactions.
Hydrogen Bonding: This is a critical interaction for both maintaining the host's structure and binding guests. Intramolecular hydrogen bonds between the phenolic hydroxyl groups on the lower rim help to lock the macrocycle into a stable 'cone' conformation, which is essential for pre-organizing the binding cavity. mdpi.com Furthermore, these hydroxyl groups, along with the ether oxygen of the dihomooxa bridge, can act as hydrogen bond acceptors to interact with suitable guest molecules. nih.gov Studies on dihomooxacalix researchgate.netarenes functionalized with (thio)urea groups show that the NH moieties form strong, directional hydrogen bonds with anions. nih.gov
CH-π and π-π Interactions: The electron-rich aromatic walls of the calixarene (B151959) cavity are adept at forming CH-π and π-π stacking interactions. nih.gov The CH-π interactions occur between the C-H bonds of a guest molecule and the π-electron clouds of the host's phenyl rings. These interactions are particularly important in the binding of organic cations, such as alkylammonium ions, where the alkyl chains can penetrate the aromatic cavity. nih.gov
Cation-π Interactions: Although less emphasized in the specific literature for dihomooxacalix researchgate.netarenes compared to other calixarenes, the electron-rich cavity can interact favorably with cations.
Ion Exchange and Ion Pairing Mechanisms
While classical ion exchange as seen in resins is not the primary mechanism, dihomooxacalix researchgate.netarenes functionalized with appropriate binding sites can act as heteroditopic receptors, capable of binding both a cation and an anion simultaneously in a process known as ion pair recognition. nih.govnih.gov
For instance, dihomooxacalix researchgate.netarenes bearing (thio)urea groups on the lower rim can bind anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), or benzoate (B1203000) (BzO⁻) through hydrogen bonds with the urea (B33335) protons. nih.govnih.gov Simultaneously, the calixarene's aromatic cavity and oxygen donor atoms can bind the counter-cation, such as an alkylammonium ion. nih.gov This ditopic binding capability allows the macrocycle to extract and transport a complete ion pair from one phase to another. The binding process is often cooperative, meaning the binding of one ion enhances the binding of its counter-ion.
Induced-Fit Recognition Processes
The concept of induced-fit, where the host molecule adapts its conformation upon guest binding to achieve a more stable complex, is highly relevant to the flexible dihomooxacalix researchgate.netarene scaffold. britannica.comyoutube.com Unlike rigid hosts, the flexible nature of the dihomooxacalix researchgate.netarene allows it to optimize its shape to maximize contact and interactions with the guest.
Evidence for this mechanism comes from studies on the complexation of chiral guests. For example, the binding of a chiral s-butylammonium cation within the cavity of a p-tert-butyldihomooxacalix researchgate.netarene results in a transfer of chirality from the guest to the host. nih.gov This indicates that the host's conformation is altered upon binding to asymmetrically accommodate the guest, a clear example of an induced-fit process. This flexibility allows the host to bind a wider variety of guests than a rigid structure would permit. nih.gov
Recognition of Specific Guest Species
The unique cavity and functional groups of p-isopropyldihomooxacalix researchgate.netarene enable it to recognize specific guest molecules.
Neutral Molecules (e.g., Xylene Isomers)
While specific studies on the complexation of xylene isomers by p-isopropyldihomooxacalix researchgate.netarene are not available in the reviewed literature, the ability of this scaffold to bind neutral molecules has been demonstrated. X-ray crystallography studies on p-tert-butyldihomooxacalix researchgate.netarenes that are partially functionalized on the lower rim show that the remaining hydroxyl groups help to pre-organize the cavity, making it available to host guest molecules. mdpi.com In these crystal structures, solvent molecules are often found encapsulated within the calixarene cavity, confirming its capacity as a host for neutral guests. mdpi.com
Table 1: Inclusion of Neutral Solvent Molecules in Dihomooxacalix researchgate.netarene Crystal Structures
This table is based on findings for various p-tert-butyldihomooxacalix researchgate.netarene phthalimide (B116566) derivatives, which demonstrate the general capability of the dihomooxacalix researchgate.netarene scaffold to include neutral guests.
| Host Compound Type | Included Guest Molecule(s) |
| Dihomooxacalix researchgate.netarene phthalimide derivatives mdpi.com | Acetonitrile (B52724), Dichloromethane (B109758) |
Cations (e.g., Alkali, Alkaline Earth, Ammonium (B1175870), Alkylammonium Ions)
The flexible and pre-organized cavity of dihomooxacalix nih.govarenes, including the p-isopropyl substituted variant, makes them effective hosts for a range of cationic guests. The introduction of specific ligating groups onto the lower rim of the macrocycle significantly enhances its binding affinity and selectivity for metal ions and organic cations.
Derivatives of the closely related p-tert-butyldihomooxacalix nih.govarene have been extensively studied to understand these interactions. For instance, a tetra(2-pyridylmethoxy) derivative demonstrates a strong affinity for various cations. rsc.org The binding process involves the coordination of the cation by both the ether oxygen atoms of the calixarene framework and the nitrogen atoms of the pyridyl groups, creating a well-defined binding pocket. rsc.org While extraction efficiencies for hard alkali and alkaline earth metal cations from water into dichloromethane are generally low, the complexation in organic solvents like methanol (B129727) and acetonitrile is significant. rsc.org In acetonitrile, the stability of the complexes is notably higher, with the highest stability observed for the calcium ion (Ca²⁺). rsc.org The complexation of lanthanide ions by tetraketone derivatives of p-tert-butyldihomooxacalix nih.govarene has also been demonstrated, showing that these larger calixarenes are effective extractants, particularly for Gd³⁺ and Yb³⁺. academie-sciences.fr
The binding of alkylammonium ions, which are important in biological systems, has also been explored. The cavity of calix nih.govarenes can encapsulate alkylammonium guests, a process driven primarily by cation-π interactions between the positively charged ammonium group and the electron-rich aromatic walls of the host. nih.govnih.gov This interaction can be further stabilized by hydrogen bonding. nih.gov Dihomooxacalix nih.govarene derivatives functionalized with naphthylurea groups at the lower rim have been shown to act as heteroditopic receptors, capable of binding biologically relevant alkylammonium salts such as γ-aminobutyric acid hydrochloride (GABA·HCl). nih.govresearchgate.net
Table 1: Stability Constants (log K) for the 1:1 Complexation of Cations by a Tetra(2-pyridylmethoxy) Derivative of p-tert-Butyldihomooxacalix nih.govarene in Acetonitrile
| Cation | Stability Constant (log K) |
|---|---|
| Ca²⁺ | > 6 |
| Ag⁺ | 5.8 |
| Pb²⁺ | 5.6 |
| Hg²⁺ | 5.2 |
| K⁺ | 4.4 |
| Cu²⁺ | 4.3 |
| Zn²⁺ | 4.2 |
| Ba²⁺ | 4.0 |
Data sourced from related p-tert-butyldihomooxacalix nih.govarene studies. rsc.org
Anions (e.g., Halides, Oxoanions)
The functionalization of the p-isopropyldihomooxacalix nih.govarene scaffold with hydrogen-bond donor groups, such as urea or thiourea (B124793) moieties, transforms it into a powerful receptor for anions. nih.gov Fluorescent dihomooxacalix nih.govarene receptors bearing two naphthyl(thio)ureido groups on the lower rim have been synthesized and studied for their anion binding properties. nih.govnih.govresearchgate.net
These studies reveal a clear trend in anion recognition: the association constants increase with the basicity of the anion. nih.govnih.gov Consequently, the strongest complexes are formed with the highly basic fluoride anion (F⁻). nih.govresearchgate.net Following fluoride, these receptors show strong binding towards oxoanions like acetate (AcO⁻) and benzoate (BzO⁻). nih.govnih.govresearchgate.net The binding process involves the formation of hydrogen bonds between the N-H protons of the urea groups and the anionic guest. The geometry of the anion also plays a role in the stability of the resulting complex.
Table 2: Association Constants (Kₐ) for 1:1 Complexation of Anions by a Dihomooxacalix nih.govarene Naphthylurea Derivative (5b) in CDCl₃
| Anion | Association Constant (Kₐ / M⁻¹) |
|---|---|
| F⁻ | 21,700 |
| AcO⁻ | 12,300 |
| BzO⁻ | 7,600 |
| H₂PO₄⁻ | 1,400 |
| Cl⁻ | 250 |
| Br⁻ | < 10 |
| I⁻ | < 10 |
Data sourced from related dihomooxacalix nih.govarene studies. nih.gov
Biomimetic Guests (e.g., Proteins, Amino Acids)
Calixarenes, in general, are recognized for their ability to interact with biological molecules, and dihomooxacalix nih.govarene derivatives are no exception. While direct studies on p-isopropyldihomooxacalix nih.govarene binding to large proteins are limited, research on related calixarenes provides significant insights into these potential interactions. For example, water-soluble p-sulfonatocalix nih.govarenes have been shown to bind to the surface of proteins like cytochrome c and to interact with specific amino acid residues. chemrxiv.org These interactions are often driven by a combination of electrostatic and hydrophobic forces, with the sulfonate groups targeting positively charged residues like lysine (B10760008) and arginine on the protein surface. chemrxiv.orgnih.gov
More directly relevant are studies showing that functionalized dihomooxacalix nih.govarenes can recognize and bind smaller biomimetic guests. Ureido-functionalized dihomooxacalix nih.govarenes have been successfully employed as receptors for biologically important alkylammonium salts. nih.govresearchgate.net This includes the neurotransmitter γ-aminobutyric acid (GABA) and deoxycarnitine, demonstrating the potential for these macrocycles to interact with key biological building blocks. nih.govresearchgate.net The recognition of amino acids and peptides is often achieved through complementary electrostatic and hydrogen-bonding interactions. nih.gov
Selectivity in Molecular Recognition
Factors Influencing Selectivity (Host Rigidity, Functional Groups, Cavity Size and Shape)
The selectivity of p-isopropyldihomooxacalix nih.govarene in molecular recognition is governed by a combination of intrinsic structural features and the nature of the appended functional groups.
Host Rigidity and Conformation: Compared to the classic calix nih.govarene, the dihomooxacalix nih.govarene framework, with its two CH₂-O-CH₂ bridges, possesses greater conformational flexibility. mdpi.com While this can sometimes lead to lower pre-organization, it also allows the host to adapt its shape to better accommodate specific guests. The macrocycle can exist in several conformations, such as cone, partial cone, and alternate forms, with the cone conformation being the most common for complexation within the cavity. mdpi.commdpi.com The rigidity of the host can be "tuned" by the introduction of bulky substituents on the upper or lower rims, which can lock the macrocycle into a specific conformation, thereby enhancing selectivity. mdpi.com
Functional Groups: The introduction of specific functional groups is the most powerful strategy for controlling selectivity. As seen with cation binding, lower-rim substitution with pyridyl rsc.org or ketone academie-sciences.fr groups creates specific coordination sites that favor certain metal ions based on their size, charge density, and preferred coordination geometry. Similarly, for anion recognition, urea or amide groups provide hydrogen-bonding sites that are selective for basic and geometrically complementary anions. nih.govnih.gov
Cavity Size and Shape: The cavity of dihomooxacalix nih.govarene is slightly larger and has a different symmetry (Cₛ) compared to the more symmetrical (C₄) cavity of a standard calix nih.govarene. academie-sciences.frmdpi.com This difference in size and shape directly influences which guests can be included. The larger cavity can accommodate larger ions or molecules that would not fit into a smaller calix nih.govarene. This size complementarity is a critical factor in achieving selective binding. academie-sciences.fr
Discrimination of Isomers
A key hallmark of a sophisticated host molecule is its ability to discriminate between closely related isomers. Dihomooxacalix nih.govarene derivatives have demonstrated this capability, particularly in the realm of chiral recognition.
A dihomooxacalix nih.govarene functionalized with two naphthylurea groups at the 1,3-positions is inherently chiral due to its C₂-symmetric substitution pattern on a Cₛ-symmetric platform. This chirality allows the host to differentiate between the enantiomers of a chiral guest. It has been shown to exhibit selectivity in binding the hydrochloride salt of sec-butylamine, favoring the (R)-enantiomer over the (S)-enantiomer. nih.govresearchgate.net This enantioselective recognition is a result of the diastereomeric complexes formed between the chiral host and each enantiomer of the guest, which have different stabilities due to distinct steric and electronic interactions. This ability to discriminate between enantiomers is crucial for applications in chiral separation and sensing.
Multipoint Recognition Systems
Many functionalized p-isopropyldihomooxacalix nih.govarenes act as multipoint recognition systems, where binding and selectivity are achieved through the simultaneous interaction of a guest with multiple sites on the host molecule.
For example, ureido-dihomooxacalix nih.govarene receptors designed for ion-pair recognition exemplify this principle. nih.gov The calixarene cavity itself can engage in hydrophobic or cation-π interactions with the cationic part of a guest salt (e.g., an alkylammonium ion), while the urea groups on the lower rim simultaneously bind the anion (e.g., chloride) through hydrogen bonds. nih.govresearchgate.net This cooperative binding, involving multiple recognition sites, leads to stronger and more selective complexation of the entire ion pair than would be possible for either ion alone. Another example is host-assisted guest protonation, where a host like p-sulfonatocalix nih.govarene can bind a protonated guest much more strongly than its neutral counterpart, effectively shifting the guest's pKa. nih.gov This process involves the host's anionic sulfonate groups stabilizing the guest's cationic protonated form, a clear case of multipoint electrostatic interaction. nih.gov
Supramolecular Assembly and Material Design
Self-Assembly Principles and Mechanisms
Currently, there are no specific studies available in the scientific literature that detail the self-assembly principles and mechanisms of p-Isopropyldihomooxacalix mdpi.comarene. The driving forces, such as hydrophobic interactions, hydrogen bonding, or π-π stacking, that would govern its aggregation in various solvents have not been characterized for this particular derivative.
Formation of Higher-Order Structures (e.g., Micelles, Nanoparticles, Soft Gels)
While no research has been published on the formation of higher-order structures by p-Isopropyldihomooxacalix mdpi.comarene, a study on a very close structural analog, p-tert-butyldihomooxacalix mdpi.comarene, provides insight into the potential capabilities of this class of molecules. This analog, differing only by the substitution of an isopropyl group with a tert-butyl group, has been shown to form soft gels.
In this research, a functionalized p-tert-butyldihomooxacalix mdpi.comarene derivative was synthesized and found to act as a gelator. The soft gel was formed by dissolving the compound in cyclohexane, heating the mixture, and then allowing it to cool. The resulting gel exhibited thermoreversibility, meaning it could be converted between the gel and solution states by changing the temperature.
Scanning electron microscopy (SEM) of the dried gel, or xerogel, revealed a highly interconnected and porous network structure. This morphology is characteristic of supramolecular gels, where the gelator molecules self-assemble into long fibers that entangle to immobilize the solvent. The study also demonstrated that this gel was stable in water and could incorporate organic dyes, which were then released in a sustained manner. This suggests potential applications in controlled release systems.
The table below summarizes the key findings for the p-tert-butyl analog.
| Property Studied | Observation for p-tert-butyldihomooxacalix mdpi.comarene analog |
| Gel Formation | Forms a soft gel in cyclohexane via a heating/cooling process. |
| Thermoreversibility | The gel-sol transition is reversible with temperature changes. |
| Morphology | Xerogel exhibits a porous, interconnected network of fibers. |
| Application | Demonstrated storage and sustained release of organic dyes in water. |
This data is based on research conducted on p-tert-butyldihomooxacalix mdpi.comarene, a close structural analog of p-Isopropyldihomooxacalix mdpi.comarene.
Supramolecular Polymers and Aggregates
There is no available research detailing the formation of supramolecular polymers or specific aggregates using p-Isopropyldihomooxacalix mdpi.comarene as a monomeric unit. The design principles for creating such polymers, which would involve engineering specific non-covalent interactions between the calixarene (B151959) molecules, have not been explored for this compound.
Light-Harvesting Supramolecular Assemblies
No studies have been published on the use of p-Isopropyldihomooxacalix mdpi.comarene in the construction of light-harvesting supramolecular assemblies. This application would require the integration of chromophores onto the calixarene scaffold or the co-assembly of the calixarene with photoactive guest molecules to facilitate energy transfer, none of which has been documented for this compound.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.
DFT calculations would be instrumental in determining the most stable three-dimensional structure of p-isopropyldihomooxacalix mdpi.comarene. This involves finding the geometry that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like a calixarene (B151959), several conformers (e.g., cone, partial cone, 1,2-alternate, 1,3-alternate) are possible. DFT can be used to calculate the relative energies of these conformers to predict the most stable arrangement.
Furthermore, DFT is crucial for studying the formation of host-guest complexes. By modeling the interaction between the calixarene (host) and a guest molecule or ion, the geometry of the resulting complex can be optimized. The binding energy of the complex, a key indicator of its stability, can be calculated by comparing the energy of the complex to the sum of the energies of the isolated host and guest molecules.
Table 1: Hypothetical DFT-Calculated Relative Energies of p-Isopropyldihomooxacalix mdpi.comarene Conformers. This table is illustrative and does not represent published data.
| Conformer | Relative Energy (kcal/mol) |
| Cone | 0.00 |
| Partial Cone | +4.5 |
| 1,2-Alternate | +8.2 |
| 1,3-Alternate | +7.5 |
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. DFT calculations can elucidate the mechanism of molecular recognition by identifying the key interactions that stabilize a host-guest complex. By analyzing the optimized geometry and electronic structure of the complex, researchers can identify specific hydrogen bonds, van der Waals forces, or cation-π interactions that are critical for binding. This understanding is fundamental to designing calixarenes with high selectivity for specific guests.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms and molecules. This allows for the study of the time-dependent behavior of the system, including conformational changes and the process of guest binding. While DFT is often limited to static structures, MD simulations can explore the flexibility of the calixarene and the pathways of guest association and dissociation. chemrxiv.orgrsc.org For related calixarenes, MD simulations have been used to understand their interactions with biological membranes and their potential as drug delivery vehicles. nih.govrsc.org
Electrostatic Surface Charge Distribution Analysis
The electrostatic surface potential (ESP) is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding and predicting intermolecular interactions. The ESP surface reveals regions of positive and negative potential, indicating where a molecule is likely to engage in electrostatic interactions. For p-isopropyldihomooxacalix mdpi.comarene, an ESP analysis would highlight the electron-rich cavity formed by the aromatic rings and the electron-poor regions associated with the hydroxyl protons, providing a qualitative guide to its binding preferences for charged or polar guests.
Table 2: Illustrative Electrostatic Potential (ESP) Values on the Surface of p-Isopropyldihomooxacalix mdpi.comarene. This table is illustrative and does not represent published data.
| Molecular Region | Typical ESP Value (kcal/mol) |
| Center of Aromatic Cavity (π-rich) | -25 to -40 |
| Upper Rim (Isopropyl Groups) | -5 to +5 |
| Lower Rim (Hydroxyl Groups) | +20 to +35 |
Analysis of Intermolecular Forces (e.g., CH-π Interactions)
The binding of guest molecules within the cavity of a calixarene is governed by a variety of weak intermolecular forces. One of the most significant is the CH-π interaction, where a C-H bond acts as a weak acid and interacts with the electron-rich π-system of the aromatic rings of the calixarene. Computational analysis can quantify the strength and geometric preference of these interactions. By decomposing the total interaction energy into its components (electrostatic, dispersion, etc.), the relative importance of different forces can be assessed. This level of detail is crucial for a rational approach to the design of highly selective molecular receptors.
Advanced Sensing Principles
Design of Calixarene-Based Sensors
The design of sensors based on the p-isopropyldihomooxacalix nih.govarene framework is a strategic process that involves the covalent attachment of signaling units and binding sites to the macrocyclic platform. The core principle is to create a molecule that combines a selective host (the calixarene (B151959) cavity) with a responsive reporter (a chromophore or fluorophore).
Key design elements include:
The Macrocyclic Platform: The p-isopropyldihomooxacalix nih.govarene provides a three-dimensional, pre-organized cavity. The p-isopropyl groups on the upper rim enhance its solubility in organic media and contribute to the formation of a defined hydrophobic pocket. The entire scaffold is typically locked into a cone conformation, which is essential for creating a convergent arrangement of binding sites.
Binding Sites: To achieve selectivity for a specific analyte, such as an anion or ion pair, recognition units are installed on the lower rim of the calixarene. For anion sensing, hydrogen-bond-donating groups like urea (B33335) or thiourea (B124793) are commonly used. These groups are attached via flexible spacers, allowing them to orient themselves to effectively bind the target anion. nih.govnih.govresearchgate.net
Signaling Units: To report the binding event, fluorescent moieties (fluorophores) are integrated into the sensor's structure. These are often aromatic groups like naphthalene (B1677914) or pyrene, which are sensitive to changes in their chemical microenvironment. nih.govrsc.org In many designs, the binding site and the signaling unit are part of the same molecular fragment. For instance, in a naphthylurea-functionalized sensor, the urea group binds the anion while the naphthalene unit provides the fluorescent signal. nih.govnih.gov
A representative synthetic strategy involves a multi-step process where the parent p-isopropyldihomooxacalix nih.govarene is first functionalized with linker arms on its lower rim, which are then reacted with a molecule containing the fluorophore and binding site, such as naphthyl isocyanate, to yield the final sensor. nih.gov
Sensing Mechanisms based on Spectroscopic Changes (e.g., Fluorescence Sensing, Ratiometric Fluorescence)
The detection of analytes by p-isopropyldihomooxacalix nih.govarene-based sensors is most effectively monitored through changes in their spectroscopic properties, particularly fluorescence. nih.gov
Fluorescence Sensing: Upon binding an analyte, the fluorescent properties of the sensor molecule change. This can manifest as either an increase (chelation-enhanced fluorescence, CHEF) or a decrease (fluorescence quenching) in emission intensity. nih.govnih.gov The mechanism often involves photoinduced electron transfer (PET). In the unbound state, a PET process might occur between the binding site and the attached fluorophore, quenching its fluorescence. When the target analyte binds, it alters the electronic properties of the binding site, which can inhibit the PET process and "turn on" the fluorescence.
For example, studies on dihomooxacalix nih.govarene derivatives bearing two naphthylurea groups show significant changes in their fluorescence spectra upon the addition of anions like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻). The strong hydrogen bonding interaction between the urea protons and the anion alters the electronic environment of the naphthalene fluorophore, leading to a measurable change in emission intensity. nih.govnih.govresearchgate.net The strength of this interaction, and thus the sensitivity of the sensor, can be quantified by the association constant (Kₐ).
Table 1: Representative Association Constants (Kₐ) for Anion Binding by a Naphthylurea-Functionalized Dihomooxacalix nih.govarene Sensor
| Analyte (Anion) | Association Constant (Kₐ, M⁻¹) |
|---|---|
| Fluoride (F⁻) | 1.8 x 10⁵ |
| Acetate (AcO⁻) | 4.0 x 10⁴ |
| Benzoate (B1203000) (BzO⁻) | 2.0 x 10⁴ |
| Dihydrogen Phosphate (H₂PO₄⁻) | 5.0 x 10³ |
Data derived from studies on the analogous p-tert-butyl-dihomooxacalix nih.govarene receptor and presented as a representative model. nih.govresearchgate.net
Ratiometric Fluorescence: A more advanced sensing technique is ratiometric fluorescence, which involves monitoring the intensity ratio at two different wavelengths. researchgate.net This approach provides a self-calibrating system that is less susceptible to external interferences like probe concentration or instrumental fluctuations. While specific examples for p-isopropyldihomooxacalix nih.govarene are not documented, the principle can be applied by designing sensors that exhibit a shift in their emission wavelength upon analyte binding, often due to the formation of excimers or exciplexes. nih.gov
Signal Amplification Strategies (e.g., Antenna Effect)
To enhance detection sensitivity, particularly for analytes at very low concentrations, signal amplification strategies are employed. The most relevant strategy for calixarene-based systems is the "antenna effect," especially in the context of sensing lanthanide ions (e.g., Europium, Eu³⁺; Terbium, Tb³⁺).
The antenna effect describes a process where an organic ligand (the "antenna") absorbs light efficiently and then transfers the absorbed energy to a complexed metal ion, which then emits light. Lanthanide ions themselves are poor absorbers of light, but when complexed within a sensor molecule, they can produce sharp, long-lived, and characteristic emission signals.
The design of a p-isopropyldihomooxacalix nih.govarene sensor for lanthanide detection would involve:
Modification of the Calixarene: Incorporating functional groups (e.g., phosphonates, picolinamides) that can strongly bind to the target lanthanide ion. researchgate.net
Energy Transfer: The organic part of the calixarene or an attached chromophore acts as the antenna. It is chosen to have a high absorption cross-section and a triplet state energy level that is suitably matched for efficient energy transfer to the emissive energy level of the lanthanide ion. researchgate.net
Sensitized Emission: Upon excitation of the antenna, the energy is transferred to the complexed lanthanide ion, resulting in a greatly amplified and easily detectable emission from the metal ion.
This strategy converts a complexation event into a highly specific and amplified luminescent signal, enabling the detection of trace amounts of lanthanide ions.
Polymorphism and Solid State Behavior
Polymorphism in p-Isopropyldihomooxacalixmdpi.comarene
Specific polymorphs of p-isopropyldihomooxacalix mdpi.comarene have not been explicitly detailed in published research. However, the broader class of calixarenes is well-known for exhibiting polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. For example, the related p-tert-butylcalix mdpi.comarene is known to form at least two polymorphs. nih.govrsc.orgrsc.org The study of a propyloxy-substituted calix mdpi.comarene has also revealed the existence of a metastable polymorph that can transform into different conformers and packing arrangements. rsc.org It is plausible that p-isopropyldihomooxacalix mdpi.comarene would also exhibit polymorphism, influenced by factors such as solvent of crystallization and temperature.
Crystal Packing and Interdigitated Dimers
A common packing motif in the solid state for calix mdpi.comarenes involves the formation of interdigitated dimers. This arrangement allows for efficient space-filling and is driven by van der Waals interactions between the alkyl groups on the upper rim of the calixarene (B151959). While the specific crystal packing of p-isopropyldihomooxacalix mdpi.comarene has not been reported, studies on the closely related p-isopropylcalix mdpi.comarene have shown that it crystallizes to form interdigitated dimers. It is therefore reasonable to hypothesize that p-isopropyldihomooxacalix mdpi.comarene may adopt a similar packing structure.
Host-Guest Inclusion in the Solid State
Calixarenes are renowned for their ability to act as hosts and form inclusion complexes with a variety of guest molecules in the solid state. The size and shape of the calixarene's cavity, along with the nature of the functional groups on the upper and lower rims, dictate the selectivity of guest binding. Research on derivatives of p-tert-butyldihomooxacalix mdpi.comarene has demonstrated their capacity to include guest molecules like acetonitrile (B52724) within their crystal lattice. mdpi.comresearchgate.net The inclusion of guest molecules can significantly impact the conformation of the host calixarene. While specific host-guest complexes of p-isopropyldihomooxacalix mdpi.comarene in the solid state have not been characterized, it is anticipated that its cavity would be capable of encapsulating small organic molecules.
Future Research Directions and Emerging Applications in Supramolecular Chemistry
Development of Novel Functional Architectures
The inherent scaffold of p-isopropyldihomooxacalixarene provides a robust platform for the construction of more intricate and functional supramolecular architectures. A primary direction of future research will involve the covalent modification of the upper and lower rims of the macrocycle to introduce specific functionalities. This could include the attachment of photoresponsive units, redox-active moieties, or catalytically active sites. By strategically positioning these functional groups, researchers can aim to create architectures with tailored properties, such as light-switchable binding cavities or self-assembling catalytic systems.
Another avenue of exploration lies in the synthesis of larger, more complex structures derived from p-isopropyldihomooxacalixarene units. This could involve the covalent linking of multiple calixarene (B151959) macrocycles to form oligomeric or polymeric structures. Such architectures could exhibit cooperative binding effects, where the binding of a guest molecule to one calixarene unit influences the binding properties of adjacent units, leading to highly sensitive and selective sensors.
Exploration of New Host-Guest Systems
While the host-guest chemistry of p-isopropyldihomooxacalixarene with various ions and small neutral molecules has been a subject of study, there remains a vast landscape of potential guest molecules to be explored. Future investigations will likely focus on expanding the scope of guest recognition to include larger and more complex species, such as biomolecules, fullerenes, and pharmaceutical compounds. Understanding the specific interactions that govern the binding of these guests will be crucial for developing applications in drug delivery, diagnostics, and separation sciences.
Furthermore, the design of host-guest systems that operate in competitive environments, such as biological fluids or complex chemical mixtures, will be a significant challenge and a key area of research. This will require the development of highly selective host molecules that can recognize and bind to a specific target guest with high affinity, even in the presence of a multitude of other potential binding partners. The use of computational modeling and combinatorial chemistry approaches will likely play a pivotal role in accelerating the discovery of new and highly selective host-guest systems.
Integration with Advanced Technologies (e.g., Nanohybrids)
The integration of p-isopropyldihomooxacalixarene with other advanced materials and technologies promises to unlock a new realm of possibilities. The formation of nanohybrids, where the calixarene is immobilized on or incorporated into nanomaterials such as nanoparticles, nanotubes, or graphene, is a particularly exciting direction. These hybrid materials can combine the molecular recognition capabilities of the calixarene with the unique physical and chemical properties of the nanomaterial.
For instance, gold nanoparticles functionalized with p-isopropyldihomooxacalixarene could be used for the colorimetric sensing of specific analytes. The binding of the target molecule to the calixarene could induce a change in the aggregation state of the nanoparticles, leading to a visually detectable color change. Similarly, incorporating this calixarene into the structure of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with enhanced gas storage and separation properties.
Towards Complex Supramolecular Systems and Intelligent Materials
The ultimate goal in the field of supramolecular chemistry is the creation of complex, functional systems that mimic the sophistication of biological machinery. p-Isopropyldihomooxacalixarene can serve as a fundamental component in the bottom-up construction of such systems. Future research will focus on the development of multi-component systems where the calixarene acts as a scaffold to organize other molecular components in a precise and controlled manner.
This could lead to the creation of "intelligent" materials that can respond to external stimuli, such as light, heat, or the presence of a specific chemical signal. For example, a material incorporating p-isopropyldihomooxacalixarene could be designed to release a guest molecule upon irradiation with light of a specific wavelength or to change its mechanical properties in response to a change in pH. These responsive materials could find applications in areas such as controlled drug release, adaptive coatings, and molecular-scale machines. The journey towards these complex systems will require a deep understanding of the principles of self-assembly and molecular recognition, with p-isopropyldihomooxacalixarene playing a key role as a versatile and programmable building block.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for p-isopropyldihomooxacalix[4]arene derivatives, and how do reaction conditions influence product purity?
- Methodology : The synthesis typically involves alkylation or acylation reactions at the calix[4]arene scaffold. For example, bromoester derivatives can be introduced using anhydrous K₂CO₃ in acetone/acetonitrile under reflux . Click chemistry (azide-alkyne cycloaddition) is also employed to append functional groups like diglycolamide (DGA) units, monitored via FT-IR and NMR . Key factors include solvent polarity, temperature, and stoichiometry of reactants. Purity is assessed using HPLC and mass spectrometry (ESI-MS) .
Q. Which spectroscopic and analytical techniques are critical for characterizing p-isopropyldihomooxacalix[4]arene conformations?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm regioselective functionalization and conformational rigidity (e.g., fixed 1,3-alternate conformers) .
- Raman/XPS : Used to study Au–C grafting in hybrid materials, with theoretical modeling (DFT) validating band assignments .
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O–H⋯O bridges) stabilizing the calix[4]arene skeleton .
Q. How do p-isopropyldihomooxacalix[4]arenes interact with metal ions, and what methodologies quantify their selectivity?
- Methodology : Competitive solvent extraction experiments (e.g., for Pt⁴⁺ or Hg²⁺) are conducted in biphasic systems. Selectivity is quantified via ICP-MS or UV-Vis titration, with stability constants calculated using the Hill equation . Substituent effects (e.g., thia or amido groups) enhance cation-π or Lewis acid-base interactions .
Advanced Research Questions
Q. How can conformational rigidity of p-isopropyldihomooxacalix[4]arene be exploited to design fibrin polymerization inhibitors?
- Methodology : Compare fixed (1,3-alternate) vs. flexible (cone) conformers using surface plasmon resonance (SPR) to measure binding affinity to fibrinogen. Kinetic assays (e.g., turbidimetry) quantify inhibition efficacy, with MD simulations modeling steric hindrance effects .
Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data (e.g., Na⁺/K⁺-ATPase vs. myosin ATPase)?
- Methodology : Apply the FINER framework to evaluate study feasibility and relevance . For kinetic discrepancies:
- Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Control variables: pH, ionic strength, and calixarene solubility (e.g., DMSO vs. aqueous buffers) .
Q. How do multipodal anchoring strategies (e.g., Au–C bonds) enhance the stability of calix[4]arene-functionalized nanomaterials?
- Methodology : Graft p-isopropyldihomooxacalix[4]arene onto gold nanorods via thiol-Au self-assembly. Stability is tested under harsh conditions (e.g., sonication, extreme pH) and validated via TEM and TGA. Raman mapping confirms uniform surface coverage .
Q. What design principles optimize p-isopropyldihomooxacalix[4]arene-based fluorescent probes for selective ion sensing?
- Methodology : Introduce fluorophores (e.g., dimethylaminonaphthalene) at the lower rim. Selectivity for Hg²⁺ or Fe³⁺ is achieved via chelation-enhanced quenching (CHEQ), validated by fluorescence lifetime imaging (FLIM) . DFT calculations predict binding modes .
Q. How can structure-activity relationship (SAR) studies improve the cytotoxicity of calix[4]arene derivatives against cancer cells?
- Methodology : Synthesize derivatives with variable substituents (e.g., superbase cyclopropenium or proline esters). Evaluate cytotoxicity via MTT assays on DLD-1/PC-3 cells. SAR trends are analyzed using PCA or CoMFA models .
Methodological Best Practices
- Data Validation : Use triplicate measurements and ANOVA for statistical significance (α=0.05) .
- Reproducibility : Document solvent purity, reaction times, and instrument calibration in supplementary data .
- Ethical Compliance : Adhere to ICMJE standards for chemical safety and cytotoxicity reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
